2-Hidroxiiminostilbeno

Descripción general

Descripción

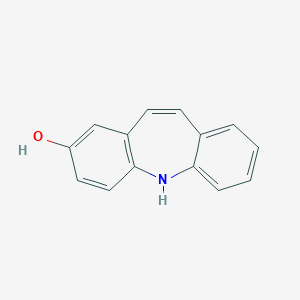

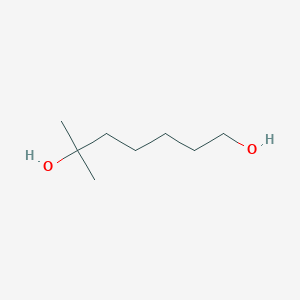

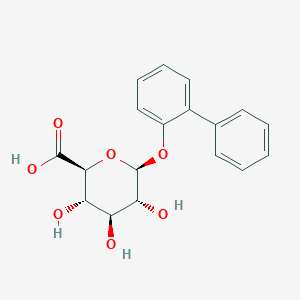

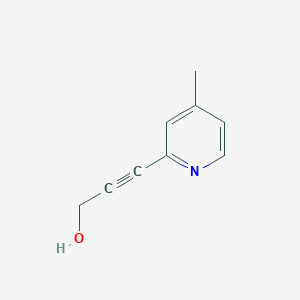

5H-dibenzo[b,f]azepin-2-ol is a heterocyclic compound that consists of a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its unique structure and has been studied for various applications in chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

5H-dibenzo[b,f]azepin-2-ol has been extensively studied for its applications in various fields:

Mecanismo De Acción

Target of Action

2-Hydroxyiminostilbene, also known as 5H-dibenzo[b,f]azepin-2-ol, is a metabolite of the anticonvulsant drug Carbamazepine . The primary targets of this compound are inflammasomes , which are part of the immune system .

Mode of Action

The compound interacts with inflammasomes, leading to their activation . This activation is thought to be a key step in the immune system’s response to Carbamazepine, which can lead to hypersensitivity reactions in some patients .

Biochemical Pathways

The activation of inflammasomes by 2-Hydroxyiminostilbene can lead to increased caspase-1 activity and production of interleukin-1β . These biochemical changes are part of the immune response to Carbamazepine .

Pharmacokinetics

It is known that the compound is a metabolite of carbamazepine, which suggests that its bioavailability and adme properties may be influenced by the metabolism of carbamazepine .

Result of Action

The activation of inflammasomes by 2-Hydroxyiminostilbene can lead to an immune response, which may manifest as hypersensitivity reactions in some patients . This includes skin reactions and other adverse effects .

Action Environment

The action of 2-Hydroxyiminostilbene is influenced by the environment within the body, particularly the liver. The liver plays a key role in drug metabolism and the formation of reactive metabolites . Therefore, factors that affect liver function, such as disease or the presence of other drugs, could potentially influence the action, efficacy, and stability of 2-Hydroxyiminostilbene .

Análisis Bioquímico

Biochemical Properties

2-Hydroxyiminostilbene can be biosynthesized from 2-hydroxycarbamazepine, a process catalyzed by the enzymes cytochrome P450 3A4 and cytochrome . This suggests that 2-Hydroxyiminostilbene interacts with these enzymes during its formation.

Cellular Effects

In cellular processes, 2-Hydroxyiminostilbene has been found to activate inflammasomes . This activation is significant as it may be an important step in the immune system activation by carbamazepine, which can lead to hypersensitivity reactions in some patients .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyiminostilbene involves the activation of inflammasomes . This can occur directly through the reactive iminoquinone metabolite or indirectly through the release of damage-associated molecular patterns (DAMPs) from stressed hepatocytes .

Metabolic Pathways

2-Hydroxyiminostilbene is involved in the metabolic pathway of carbamazepine . It is biosynthesized from 2-hydroxycarbamazepine, a process catalyzed by the enzymes cytochrome P450 3A4 and cytochrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic methods for 5H-dibenzo[b,f]azepin-2-ol involves the hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another approach involves the preparation of 10-arylated derivatives through pseudo-intramolecular hydrohalogenation .

Industrial Production Methods: Industrial production methods for 5H-dibenzo[b,f]azepin-2-ol are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 5H-dibenzo[b,f]azepin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an organic electrophile in reactions such as the P4S10/acyloin reaction .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

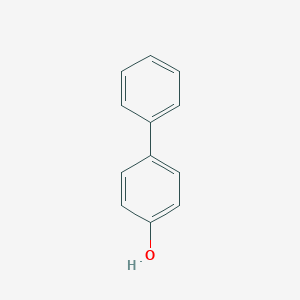

5H-dibenzo[b,f]azepine: A parent compound with a similar structure but without the hydroxyl group.

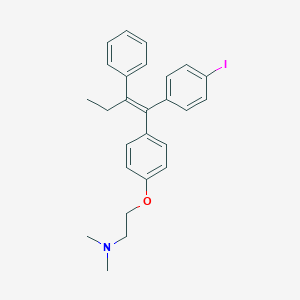

Oxcarbazepine: A derivative used as an anticonvulsant, known for its 10,11-dihydro-10-oxo structure.

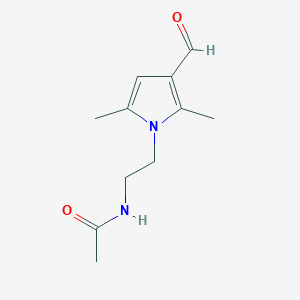

Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.

Uniqueness: 5H-dibenzo[b,f]azepin-2-ol is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions, enhancing its utility in various applications.

Propiedades

IUPAC Name |

11H-benzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCUOSGTQJAUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344814 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-18-9 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYIMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-hydroxyiminostilbene formed in the body?

A: 2-Hydroxyiminostilbene is formed through a two-step metabolic pathway. First, carbamazepine undergoes oxidation primarily by cytochrome P450 enzymes, particularly CYP3A4, in the liver to form 2-hydroxycarbamazepine. [] This metabolite is then further oxidized, again primarily by CYP3A4, to form 2-hydroxyiminostilbene. []

Q2: Why is 2-hydroxyiminostilbene considered a reactive metabolite?

A: 2-hydroxyiminostilbene can be readily oxidized to form a reactive iminoquinone species. [] This oxidation can occur in the presence of various oxidizing agents like hypochlorous acid (HOCl) and hydrogen peroxide (H2O2) or even upon exposure to air. []

Q3: How does the reactive iminoquinone metabolite contribute to carbamazepine's adverse effects?

A: The iminoquinone metabolite acts as a strong electrophile, readily reacting with nucleophiles in the body, particularly sulfhydryl groups present in proteins and glutathione. [] This covalent modification of proteins and depletion of glutathione can disrupt cellular function and trigger immune responses, ultimately leading to hypersensitivity reactions. [, ]

Q4: What evidence suggests a link between 2-hydroxyiminostilbene and immune system activation?

A: Research shows that both 2-hydroxyiminostilbene and the supernatant from hepatocytes incubated with carbamazepine (which likely contains reactive metabolites like the iminoquinone) can activate inflammasomes. [] Inflammasomes are intracellular multiprotein complexes that play a critical role in the innate immune response by activating caspase-1 and subsequently leading to the release of pro-inflammatory cytokines like interleukin-1β. [] This activation of the inflammasome pathway suggests a direct link between 2-hydroxyiminostilbene and the initiation of immune responses that may contribute to carbamazepine-induced hypersensitivity. []

Q5: What is the significance of detecting a metabolite like 4-methylthio-2-hydroxyiminostilbene in the urine of patients taking carbamazepine?

A: The detection of 4-methylthio-2-hydroxyiminostilbene, but not the corresponding carbamazepine derivative, in the urine of patients strongly suggests the formation of a glutathione conjugate with the reactive iminoquinone metabolite. [] This further supports the role of 2-hydroxyiminostilbene as a precursor to reactive species that can covalently modify endogenous molecules like glutathione.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B51894.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)